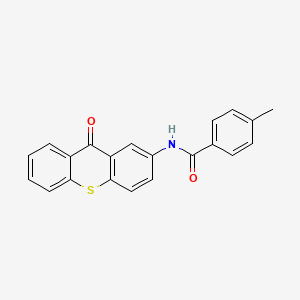

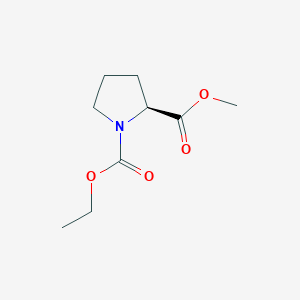

4-methyl-N-(9-oxothioxanthen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamides, such as MOB, can be achieved through direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The reaction is performed under ultrasonic irradiation, which is a powerful and eco-friendly technology .Chemical Reactions Analysis

Benzamides, including MOB, are synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

MOB is an organic compound with the molecular formula C21H15NO2S. It has a molecular weight of 345.42. Further physical and chemical properties are not specified in the search results.Scientific Research Applications

Anti-Fibrotic Properties : A study by (Kim et al., 2008) investigated the pharmacokinetics and metabolism of a compound similar to 4-methyl-N-(9-oxothioxanthen-2-yl)benzamide, focusing on its potential as an anti-fibrotic drug. The compound showed promise in suppressing renal and hepatic fibrosis.

Anticancer Activity : Research by (Ravinaik et al., 2021) explored the design and synthesis of related benzamide derivatives, which demonstrated significant anticancer activity against various cancer cell lines, indicating the potential of similar compounds in cancer treatment.

Chemical Synthesis and Characterization : A study by (Hossaini et al., 2017) focused on the synthesis and characterization of benzamide derivatives, providing insights into the chemical properties and potential applications of compounds like this compound.

Antimicrobial Properties : Research conducted by (Zadrazilova et al., 2015) on benzamide derivatives assessed their bactericidal properties against resistant bacteria like MRSA, suggesting the antimicrobial potential of similar compounds.

Photoinitiator in Polymerization : A study by (Wu et al., 2017) introduced thioxanthone-based benzamide derivatives as effective photoinitiators for free radical polymerization, highlighting a novel application in material science.

Fluoride Anion Sensing : Research by (Younes et al., 2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including compounds structurally similar to this compound, demonstrated their use in colorimetric sensing of fluoride anions.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used as a photoinitiator in the polymerization of acrylates , suggesting that its targets could be the reactive sites on these molecules.

Mode of Action

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide acts as a photoinitiator, initiating the polymerization of acrylates under light exposure . It absorbs light in the UV-vis region (around 400 nm), leading to the formation of free radicals . These radicals can then react with the double bonds in acrylates, triggering a chain reaction that results in polymerization .

Biochemical Pathways

The compound is involved in the photopolymerization pathway of acrylates . The initiation step involves the absorption of light by 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide and the subsequent formation of free radicals. These radicals then propagate the reaction by reacting with acrylates, leading to the formation of a polymer .

Result of Action

The primary result of the action of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is the polymerization of acrylates . This leads to the formation of a solid polymer matrix, which can have various applications, such as in the creation of coatings or adhesives .

Action Environment

The action of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is influenced by environmental factors such as light and temperature . Light is necessary for the compound to act as a photoinitiator, and the reaction rate can be influenced by the intensity and wavelength of the light source . Additionally, the compound should be stored away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

4-methyl-N-(9-oxothioxanthen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S/c1-13-6-8-14(9-7-13)21(24)22-15-10-11-19-17(12-15)20(23)16-4-2-3-5-18(16)25-19/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRPOQMKZSKPAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)

![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)

![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)

![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2538953.png)